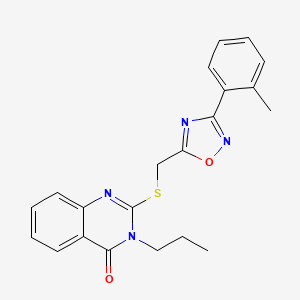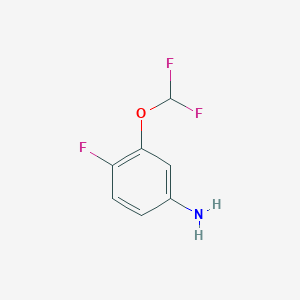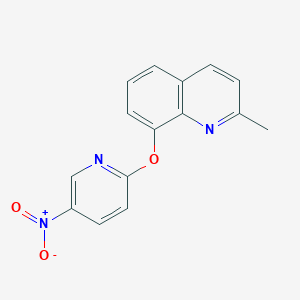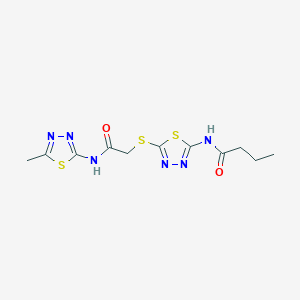
3-propyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Molecular Structure Analysis
The molecular formula of this compound is C21H20N4O2S. It’s a complex structure that includes a quinazolinone core, which is a fused heterocyclic system .Physical And Chemical Properties Analysis
The molecular weight of this compound is 392.48. Other physical and chemical properties are not available in the retrieved information.Aplicaciones Científicas De Investigación
Cytotoxicity
Quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, certain quinazolinone-1,3,4-oxadiazole derivatives demonstrated remarkable cytotoxic activity against HeLa cell lines. The introduction of a propyl moiety into the quinazolinone ring significantly improved cytotoxic activity, suggesting these compounds' potential in cancer treatment research (Hassanzadeh et al., 2019).
Antimicrobial Activity
Several quinazolinone derivatives have been synthesized and screened for antibacterial and antifungal activities. These compounds showed varied levels of efficacy against organisms such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, and Fusarium oxysporum. The presence of a styryl moiety at the quinazolinone ring marginally increased biological activity, indicating their use in developing new antimicrobial agents (Gupta et al., 2008).
Anti-inflammatory Activity
Quinazolinone derivatives have been evaluated for their anti-inflammatory activities. Compounds synthesized in this category have shown varying degrees of inhibition of oedema, with some demonstrating activity comparable to standard drugs. This suggests quinazolinone derivatives' potential in developing new anti-inflammatory treatments (Kumar & Rajput, 2009).
H1-antihistaminic Agents
Novel quinazolinone derivatives have been explored as potential H1-antihistaminic agents. Certain compounds tested for in vivo H1-antihistaminic activity showed significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects compared to chlorpheniramine maleate. This research indicates the possibility of developing new classes of H1-antihistaminic agents from quinazolinone derivatives (Alagarsamy & Parthiban, 2013).
Corrosion Inhibition
Quinazolinone derivatives have also been studied for their corrosion inhibition properties for mild steel in acidic media. These compounds, through electrochemical methods and surface analysis, have shown to act via chemical adsorption on the metallic surface, forming a protective layer and significantly reducing corrosion rates. This suggests their potential application as corrosion inhibitors in industrial settings (Errahmany et al., 2020).
Direcciones Futuras
Quinazolinone and its derivatives have shown promise in medicinal chemistry due to their diverse biological activities . Future research could focus on investigating this compound for potential therapeutic applications, as well as exploring its synthesis, chemical reactions, mechanism of action, and safety profile in more detail.
Propiedades
IUPAC Name |
2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-3-12-25-20(26)16-10-6-7-11-17(16)22-21(25)28-13-18-23-19(24-27-18)15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMZPGLRQSRCNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-propyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{6-Methyl-6-azaspiro[3.5]nonan-7-yl}methanamine dihydrochloride](/img/structure/B2798496.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]quinoxaline](/img/structure/B2798500.png)


![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(phenylthio)acetamide](/img/structure/B2798503.png)


![N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2798506.png)

![2-{5-amino-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2798512.png)

![2-[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl-3-[(2-chlorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B2798516.png)